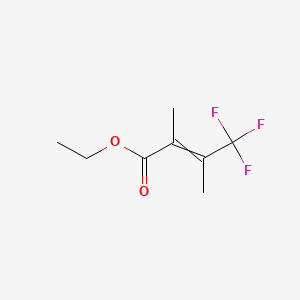
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve the Fischer esterification process, which is a classic method for ester synthesis. This process involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the trifluoromethyl groups.
Methyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity compared to similar esters .
Properties
Molecular Formula |
C8H11F3O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-4-13-7(12)5(2)6(3)8(9,10)11/h4H2,1-3H3 |
InChI Key |
GCJRSZHKXHWRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















